![molecular formula C15H18O3 B2856227 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid CAS No. 303146-58-9](/img/structure/B2856227.png)
6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid
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Description
The compound “6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid” is an organic compound consisting of a hexenoic acid backbone with a 4-isopropylphenyl group attached. The “4-oxo” indicates the presence of a carbonyl group (C=O) on the fourth carbon of the hexenoic acid chain .
Molecular Structure Analysis
The molecular structure of this compound would consist of a hexenoic acid chain with a carbonyl group at the 4th carbon and a 4-isopropylphenyl group attached to the 6th carbon. The presence of the carbonyl group and the carbon-carbon double bond in the hexenoic acid chain would give this compound interesting chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group could be involved in nucleophilic addition reactions, while the carbon-carbon double bond in the hexenoic acid chain could undergo addition reactions. The phenyl ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the carbonyl group, the carbon-carbon double bond, and the phenyl ring would likely make this compound relatively stable. It would likely be soluble in organic solvents .Mechanism of Action
Target of Action
Similar compounds, such as phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
Phenylboronic acids, which are structurally similar, are known to interact with their targets (serine protease and kinase enzymes) by inhibiting their activity . This inhibition can lead to a decrease in the growth, progression, and metastasis of tumor cells .
Biochemical Pathways
It’s known that phenylboronic acids can affect the pathways involving serine protease and kinase enzymes . The inhibition of these enzymes can disrupt the normal functioning of these pathways, leading to potential therapeutic effects .
Result of Action
Similar compounds, such as phenylboronic acids, are known to inhibit the activity of serine protease and kinase enzymes . This inhibition can lead to a decrease in the growth, progression, and metastasis of tumor cells .
properties
IUPAC Name |
(E)-4-oxo-6-(4-propan-2-ylphenyl)hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-11(2)13-6-3-12(4-7-13)5-8-14(16)9-10-15(17)18/h3-8,11H,9-10H2,1-2H3,(H,17,18)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLRABYTJJWGV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Isopropylphenyl)-4-oxo-5-hexenoic acid |
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